molecular formula C13H21NO B13251647 4-{[(2,3-Dimethylphenyl)methyl]amino}butan-2-ol

4-{[(2,3-Dimethylphenyl)methyl]amino}butan-2-ol

Cat. No.: B13251647
M. Wt: 207.31 g/mol
InChI Key: GGRNNYAYXUZQNH-UHFFFAOYSA-N
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Description

4-{[(2,3-Dimethylphenyl)methyl]amino}butan-2-ol is an organic compound with the molecular formula C13H21NO It is a derivative of butanol, featuring a substituted amino group attached to the butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2,3-Dimethylphenyl)methyl]amino}butan-2-ol typically involves the reaction of 2,3-dimethylbenzylamine with butan-2-ol under specific conditions. The reaction may be catalyzed by acids or bases to facilitate the formation of the desired product. The process involves the nucleophilic substitution of the amino group on the butanol molecule, resulting in the formation of the target compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[(2,3-Dimethylphenyl)methyl]amino}butan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols with different substitution patterns.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols.

Scientific Research Applications

4-{[(2,3-Dimethylphenyl)methyl]amino}butan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[(2,3-Dimethylphenyl)methyl]amino}butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-methylbutan-2-ol: A similar compound with a different substitution pattern on the butanol backbone.

    2,3-Dimethylbenzylamine: Shares the dimethylphenyl group but lacks the butanol moiety.

Uniqueness

4-{[(2,3-Dimethylphenyl)methyl]amino}butan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

4-[(2,3-dimethylphenyl)methylamino]butan-2-ol

InChI

InChI=1S/C13H21NO/c1-10-5-4-6-13(12(10)3)9-14-8-7-11(2)15/h4-6,11,14-15H,7-9H2,1-3H3

InChI Key

GGRNNYAYXUZQNH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CNCCC(C)O)C

Origin of Product

United States

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